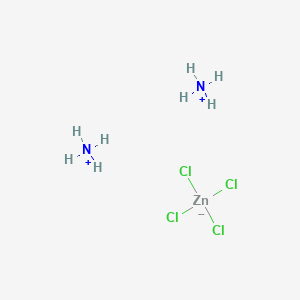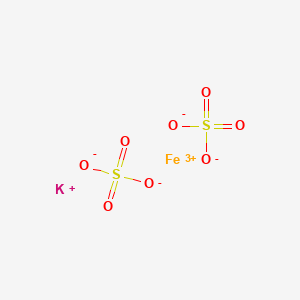
Acetamide, N-(3-iodo-2-fluorenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-iodo-2-fluorenyl)- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
Acetamide, N-(3-iodo-2-fluorenyl)- works by inhibiting the activity of specific enzymes that are required for the growth and survival of cancer cells and bacteria. This inhibition leads to the death of these cells.
Effets Biochimiques Et Physiologiques
Acetamide, N-(3-iodo-2-fluorenyl)- has various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Acetamide, N-(3-iodo-2-fluorenyl)- in lab experiments is its potency. This compound has been found to be highly potent, which means that it can be used in small quantities to achieve significant results. Additionally, it has been found to be stable under various conditions, which makes it an ideal compound for long-term experiments. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its applications in certain experiments.
Orientations Futures
There are various future directions for the use of Acetamide, N-(3-iodo-2-fluorenyl)- in scientific research. One of the most significant directions is in the development of new cancer treatments. This compound has shown promising results in inhibiting the growth of cancer cells, and further research can lead to the development of new cancer treatments. Additionally, it can be used in the development of new antibiotics for the treatment of bacterial infections.
Conclusion:
In conclusion, Acetamide, N-(3-iodo-2-fluorenyl)- is a chemical compound that has significant potential in scientific research. It is synthesized through a specific method and has various biochemical and physiological effects. Its potency and stability make it an ideal compound for lab experiments. Further research can lead to the development of new cancer treatments and antibiotics for the treatment of bacterial infections.
Méthodes De Synthèse
Acetamide, N-(3-iodo-2-fluorenyl)- is synthesized through a specific method that involves the reaction of 3-iodo-2-fluorenylamine with acetic anhydride. This reaction results in the formation of Acetamide, N-(3-iodo-2-fluorenyl)-. The purity of the final product can be achieved through recrystallization.
Applications De Recherche Scientifique
Acetamide, N-(3-iodo-2-fluorenyl)- has various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have potential applications in the treatment of tuberculosis and other bacterial infections.
Propriétés
Numéro CAS |
14722-22-6 |
|---|---|
Nom du produit |
Acetamide, N-(3-iodo-2-fluorenyl)- |
Formule moléculaire |
C15H12INO |
Poids moléculaire |
349.17 g/mol |
Nom IUPAC |
N-(3-iodo-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12INO/c1-9(18)17-15-7-11-6-10-4-2-3-5-12(10)13(11)8-14(15)16/h2-5,7-8H,6H2,1H3,(H,17,18) |
Clé InChI |
YZDSPXZIPHPBKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)I |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)I |
Autres numéros CAS |
14722-22-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)


